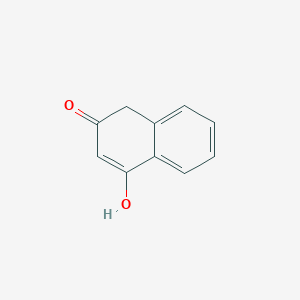
3-Hydroxynaphthalen-1(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxynaphthalen-1(4H)-one: is an organic compound with the molecular formula C₁₀H₈O₂ It is a derivative of naphthalene, characterized by a hydroxyl group (-OH) attached to the third carbon and a ketone group (=O) at the first carbon in the naphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxynaphthalen-1(4H)-one typically involves the following steps:
Naphthalene Hydroxylation: Naphthalene is hydroxylated using reagents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst like iron(III) chloride (FeCl₃) to form 3-hydroxynaphthalene.
Oxidation: The hydroxylated naphthalene is then oxidized using an oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce the ketone group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. Catalysts and reaction conditions are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
3-Hydroxynaphthalen-1(4H)-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of naphthoquinones.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
Oxidation: Naphthoquinones.
Reduction: 3-Hydroxy-1-naphthalenol.
Substitution: Halogenated or nitrated derivatives of this compound.
科学的研究の応用
3-Hydroxynaphthalen-1(4H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Hydroxynaphthalen-1(4H)-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.
Reactive Oxygen Species (ROS) Generation: It may induce the production of reactive oxygen species, leading to oxidative stress and cell damage.
Signal Transduction Modulation: It can modulate signal transduction pathways, influencing cellular processes such as apoptosis and proliferation.
類似化合物との比較
Similar Compounds
1-Naphthol: Similar structure but lacks the ketone group.
2-Hydroxynaphthalene: Hydroxyl group at a different position.
Naphthoquinone: Contains two ketone groups.
生物活性
3-Hydroxynaphthalen-1(4H)-one, also known as 3-hydroxynaphthalen-4-one, is an organic compound characterized by its naphthalene ring system with hydroxyl (-OH) and ketone (C=O) functional groups. This compound has garnered attention in various fields of biological research due to its notable biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₈O₂. Its structure can be represented as follows:
The compound appears as a pale yellow solid and can be identified using spectroscopic techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, thereby affecting various metabolic pathways.
- Reactive Oxygen Species (ROS) Generation : The compound may induce ROS production, leading to oxidative stress and subsequent cell damage.
- Modulation of Signal Transduction Pathways : It influences cellular processes like apoptosis and proliferation by modulating signal transduction pathways.
Anticancer Properties
Research indicates that this compound demonstrates significant anticancer potential. Notably, it acts as an inhibitor of Mcl-1, an anti-apoptotic protein linked to cancer cell survival. This inhibition leads to increased apoptosis in cancer cells, making it a candidate for further therapeutic development.
Case Study Example :
A study highlighted the efficacy of this compound in disrupting the interaction between Mcl-1 and Noxa-BH3 peptide, leading to cell death through Bak/Bax-dependent mechanisms. This suggests its potential as a selective Mcl-1 inhibitor with a binding affinity (K_i) of approximately 180 nM .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It exhibits activity against various bacterial strains, contributing to its potential use in treating infections.
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibitory effects observed | |
| Streptococcus mutans | Significant biofilm inhibition |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation. Its ability to modulate inflammatory pathways positions it as a candidate for further pharmacological studies aimed at treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Hydroxynaphthalene | C₁₀H₈O | Hydroxyl group at position 2 |
| 1-Hydroxynaphthalene | C₁₀H₈O | Hydroxyl group at position 1 |
| Naphthoquinone | C₁₀H₆O₂ | Contains two carbonyl groups; more reactive |
特性
分子式 |
C10H8O2 |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
4-hydroxy-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H8O2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-4,6,12H,5H2 |
InChIキー |
OOWXYCVVEKMPDJ-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C(=CC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















